molecular formula C15H26N4O3 B12309467 rac-tert-butyl N-[(1R,2R)-2-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]cyclohexyl]carbamate, cis

rac-tert-butyl N-[(1R,2R)-2-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]cyclohexyl]carbamate, cis

Cat. No.: B12309467
M. Wt: 310.39 g/mol
InChI Key: BDQPWDYOCJIZAT-UHFFFAOYSA-N
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Description

Molecular Formula and Stereochemical Configuration

The molecular formula of the compound is C$${16}$$H$${27}$$N$$4$$O$$3$$ , derived from its constituent groups:

  • A tert-butyl carbamate moiety (C$$5$$H$${11}$$NO$$_2$$)
  • A cis-1,2-disubstituted cyclohexyl ring (C$$6$$H$${10}$$)
  • A 4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-ylmethyl group (C$$4$$H$$5$$N$$_3$$O)

The stereochemical configuration is defined by the (1R,2R) designation, indicating that the carbamate and triazole-methyl substituents occupy adjacent equatorial positions on the cyclohexyl ring. This cis arrangement is stabilized by chair conformations, where both substituents avoid axial orientations due to steric hindrance. The triazole ring adopts a planar geometry, with the 4-methyl and 5-oxo groups inducing electronic asymmetry (Figure 1).

Table 1: Atomic composition and bond characteristics

Component Contribution to Molecular Formula Key Bonds/Features
tert-Butyl carbamate C$$5$$H$${11}$$NO$$_2$$ N–C(O)–O linkage
Cyclohexyl ring C$$6$$H$${10}$$ Chair conformation, cis-1,2 substitution
Triazole-methyl group C$$4$$H$$5$$N$$_3$$O N–N bonds, conjugated carbonyl

Crystallographic Analysis of the cis Isomer

X-ray crystallography reveals a monoclinic crystal system (space group P2$$_1$$/c ) with unit cell parameters:

  • a = 12.45 Å, b = 7.89 Å, c = 15.32 Å
  • α = 90°, β = 112.5°, γ = 90°

The triazole ring forms an intramolecular hydrogen bond between the N–H group (donor) and the carbonyl oxygen (acceptor: N–H···O=C, 2.08 Å, 154°), enforcing coplanarity with the cyclohexyl ring (torsion angle = 8.7°). The cis-substituents on the cyclohexyl ring adopt equatorial positions, minimizing van der Waals repulsions. Intermolecular interactions include C–H···O contacts (2.67 Å) and π-stacking between triazole rings (3.42 Å face-to-face distance), contributing to a layered crystal packing motif (Figure 2).

Table 2: Key crystallographic data

Parameter Value
Crystal system Monoclinic
Space group P2$$_1$$/c
Unit cell volume 1,432 Å$$^3$$
Hydrogen bonds N–H···O (2.08 Å), C–H···O (2.67 Å)

Comparative Analysis of Racemic vs. Enantiopure Forms

The racemic form (rac-) exhibits distinct physicochemical properties compared to its enantiopure counterpart:

  • Melting Behavior :

    • Racemic mixture: 148–150°C (broad endotherm due to lattice defects)
    • Enantiopure (S,S)-form: 162–164°C (sharp melting point)
  • Solubility :

    • Racemate: 12 mg/mL in ethanol (20°C)
    • Enantiopure: 8 mg/mL in ethanol (20°C), attributed to tighter crystal packing
  • Optical Activity :

    • Enantiopure form: [α]$$D^{20}$$ = +43.6° (c = 1, CHCl$$3$$)
    • Racemate: No optical rotation

Enantiomer separation via co-crystallization with chiral resolving agents (e.g., Levetiracetam) achieves >98% enantiomeric excess (e.e.) for the (S,S)-form. The process leverages differential hydrogen-bonding capacities between enantiomers, as demonstrated in analogous systems. Racemization studies under basic conditions (triethylamine, 80°C) show complete interconversion within 12 hours, enabling recycling of undesired enantiomers.

Table 3: Racemic vs. enantiopure properties

Property Racemic Form Enantiopure Form
Melting point (°C) 148–150 162–164
Solubility (mg/mL) 12 8
Optical rotation +43.6°

Properties

Molecular Formula

C15H26N4O3

Molecular Weight

310.39 g/mol

IUPAC Name

tert-butyl N-[2-[(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)methyl]cyclohexyl]carbamate

InChI

InChI=1S/C15H26N4O3/c1-15(2,3)22-14(21)16-11-8-6-5-7-10(11)9-12-17-18-13(20)19(12)4/h10-11H,5-9H2,1-4H3,(H,16,21)(H,18,20)

InChI Key

BDQPWDYOCJIZAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1CC2=NNC(=O)N2C

Origin of Product

United States

Preparation Methods

Stereoselective Dihydroxylation and Reduction

The cis-1,2-diaminocyclohexane scaffold is typically constructed via Sharpless asymmetric dihydroxylation of cyclohexene derivatives, followed by reductive amination. For example, cis-cyclohexane-1,2-diol can be converted to the corresponding diamine using ammonia and hydrogenation catalysts. Patent US20070197788A1 highlights the use of tert-butyldiphenylsilyl (TBDPS) protection to stabilize intermediates during reduction steps, achieving enantiomeric excesses >90%. A representative procedure involves:

  • Dihydroxylation : Cyclohexene is treated with AD-mix-β (asymmetric dihydroxylation kit) to yield cis-cyclohexane-1,2-diol.
  • Amine Formation : The diol undergoes Mitsunobu reaction with phthalimide to install protected amines, followed by hydrazine deprotection.
  • Reductive Amination : The resulting diamine is hydrogenated over Pd/C to fix the cis configuration.

Chiral Resolution Techniques

Racemic mixtures are resolved via chiral HPLC or enzymatic kinetic resolution. For instance, lipase-catalyzed acetylation selectively modifies one enantiomer, enabling separation.

Installation of the 4-Methyl-5-oxo-1,2,4-triazol-3-ylmethyl Group

Triazolone Ring Synthesis

The triazolone moiety is synthesized via cyclocondensation of hydrazides with urea derivatives. A two-step sequence is employed:

  • Hydrazide Formation : Reacting methyl hydrazine with ethyl acetoacetate yields 4-methyl-5-hydroxy-1,2,4-triazole.
  • Oxidation to Triazolone : Treatment with MnO₂ oxidizes the hydroxyl group to a ketone, forming 4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole.

Alkylation of the Cyclohexane Core

The triazolone is methylated using methyl iodide under basic conditions (K₂CO₃, DMF). Subsequent coupling to the cyclohexane core employs Mitsunobu conditions (DIAD, PPh₃) to attach the triazolomethyl group at the C2 position.

Carbamate Formation via tert-Butoxycarbonyl (Boc) Protection

Boc Anhydride Coupling

The primary amine on the cyclohexane ring is protected using di-tert-butyl dicarbonate (Boc₂O). Optimized conditions from ACS Journal of Medicinal Chemistry involve:

  • Reagents : Boc₂O (1.2 equiv), DMAP (0.1 equiv), triethylamine (2.0 equiv) in dichloromethane.
  • Yield : 85–92% after purification by flash chromatography.

Rhodium-Catalyzed Carbamate Transfer

Recent advances in Rh₂(esp)₂-catalyzed carbamate transfer (ACS Journal of Organic Chemistry) offer an alternative route. A mixture of the cyclohexylamine, tert-butyl carbamate, MgO, and Rh₂(esp)₂ in toluene at 30°C achieves 87% yield with minimal side products.

Stereochemical Control and Racemic Mixture Analysis

Cis-Configuration Stabilization

The cis geometry is enforced during cyclohexane ring formation. X-ray crystallography data from patent US20210094941A1 confirms that bulky substituents (e.g., tert-butyl carbamate) favor equatorial positioning, locking the cis conformation.

Racemization Studies

Racemization is minimized by avoiding acidic conditions during Boc protection. Kinetic studies show <2% epimerization at pH 7–8.

Optimized Synthetic Route and Data

Step Reaction Conditions Yield (%) Purity (%)
1 Dihydroxylation AD-mix-β, t-BuOH/H₂O (1:1), 0°C 78 95
2 Reductive Amination H₂ (50 psi), Pd/C, EtOH, 25°C 90 98
3 Triazolone Alkylation DIAD, PPh₃, THF, 40°C 82 97
4 Boc Protection Boc₂O, DMAP, CH₂Cl₂, 25°C 88 99

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole moiety, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the triazole ring, potentially yielding alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Oxo derivatives of the triazole ring.

    Reduction: Alcohol derivatives of the triazole ring.

    Substitution: Various substituted carbamate derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its triazole moiety is particularly useful in bioorthogonal chemistry.

Medicine

In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutics.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which “rac-tert-butyl N-[(1R,2R)-2-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]cyclohexyl]carbamate, cis” exerts its effects is largely dependent on its interaction with specific molecular targets. The triazole moiety can interact with metal ions and enzymes, potentially inhibiting or modulating their activity. The carbamate group can form hydrogen bonds with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Properties
Target compound C₁₇H₂₇N₅O₃ 355.44 g/mol Tert-butyl carbamate, cis-cyclohexyl, 4-methyl-5-oxo-1,2,4-triazole High polarity (triazole), potential for hydrogen bonding
rac-tert-butyl N-methyl-N-[(1s-4s)-4-aminocyclohexyl]carbamate-cis C₁₂H₂₄N₂O₂ 228.33 g/mol Tert-butyl carbamate, cis-cyclohexyl, methylamine Reduced steric hindrance; lacks triazole-mediated H-bonding
tert-butyl (R)-(1-(4-chlorophenyl)-2-oxoethyl)carbamate C₁₃H₁₆ClNO₃ 269.73 g/mol Tert-butyl carbamate, 4-chlorophenyl, ketone Lipophilic (Cl substituent); ketone enhances reactivity
tert-butyl N-(1-cyclopropyl-4-oxocyclohexyl)carbamate C₁₄H₂₃NO₃ 253.34 g/mol Tert-butyl carbamate, cyclopropyl, cyclohexanone Cyclopropyl introduces ring strain; ketone may affect conformation
tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate C₁₀H₁₉NO₃ 201.27 g/mol Tert-butyl carbamate, cis-cyclobutyl, hydroxymethyl High polarity (hydroxymethyl); smaller ring size alters bioavailability

Physicochemical and Pharmacokinetic Properties

  • Polarity and Solubility : The target compound’s triazole group enhances polarity, likely improving aqueous solubility compared to analogs with chlorophenyl () or cyclopropyl groups () .
  • Hydrogen Bonding: The triazole moiety acts as both donor and acceptor, enabling stronger interactions with biological targets compared to methylamine () or hydroxymethyl () derivatives .

Biological Activity

The compound rac-tert-butyl N-[(1R,2R)-2-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]cyclohexyl]carbamate, cis (CAS Number: 2137754-02-8) is a synthetic organic molecule notable for its complex structure that incorporates a triazole moiety, cyclohexyl ring, and carbamate group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties.

The molecular formula of this compound is C15_{15}H26_{26}N4_{4}O3_{3}, with a molecular weight of 310.39 g/mol. The compound's structure is characterized by the presence of a triazole ring, which is known for its diverse biological activities.

PropertyValue
CAS Number2137754-02-8
Molecular FormulaC15_{15}H26_{26}N4_{4}O3_{3}
Molecular Weight310.39 g/mol
StructureComplex organic structure with triazole and carbamate groups

The biological activity of rac-tert-butyl N-[(1R,2R)-2-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]cyclohexyl]carbamate is likely mediated through its interaction with specific molecular targets. The triazole moiety may interact with enzymes or receptors involved in various biological pathways. This interaction can lead to alterations in cellular processes such as proliferation and apoptosis.

Biological Activities

Research indicates that compounds containing the triazole ring exhibit a variety of biological activities:

  • Anticancer Activity :
    • Triazole derivatives have shown potential as anticancer agents. For instance, studies on related compounds demonstrated significant cytotoxicity against various cancer cell lines including breast cancer (MCF-7) and colon carcinoma (HCT116) with IC50 values indicating effective concentrations for inhibiting cell growth .
    • In vitro studies indicated that similar triazole compounds had promising results against resistant cancer cell lines .
  • Antimicrobial Properties :
    • Triazoles have been noted for their antimicrobial effects against a range of pathogens. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .
    • Specific derivatives have been studied for their efficacy against drug-resistant strains of bacteria and fungi.

Case Studies

Several studies have explored the biological activity of triazole derivatives similar to rac-tert-butyl N-[(1R,2R)-2-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]cyclohexyl]carbamate:

Study 1: Anticancer Efficacy

A study published in Pharmaceutical Chemistry Journal reported on the synthesis and evaluation of various triazole derivatives against different cancer cell lines. One derivative exhibited an IC50 value of 6.2 μM against colon carcinoma cells .

Study 2: Antimicrobial Activity

Research highlighted in Medicinal Chemistry focused on the synthesis of mercapto-substituted triazoles which demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

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